H-Gly-DL-His-DL-Arg-DL-Pro-NH2

Description

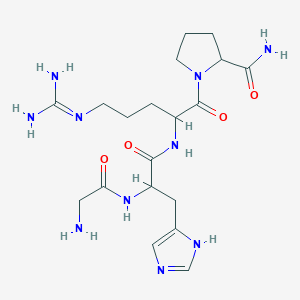

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSSGCULYCDLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for H Gly Dl His Dl Arg Dl Pro Nh2

Principles and Applications of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. lsu.eduscispace.com The fundamental principle involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). lsu.edu The process begins with the anchoring of the C-terminal amino acid, in this case, Proline, to the resin. scispace.com Each synthetic cycle consists of two main steps: the removal (deprotection) of the temporary Nα-protecting group from the last added amino acid and the subsequent formation of a peptide bond (coupling) with the next Nα-protected amino acid. lsu.edu Excess reagents and by-products are easily removed by simple filtration and washing of the resin, which is a primary advantage of SPPS, allowing for the use of excess reactants to drive reactions to completion and obtain high yields. lsu.edu This cycle is repeated until the desired sequence, Gly-DL-His-DL-Arg-DL-Pro, is assembled. Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously to yield the crude peptide amide. scispace.comsmolecule.com The use of DL-amino acids for Histidine and Arginine means that at each of these steps, a racemic mixture of the protected amino acid is used, resulting in a final product that is a complex mixture of diastereomers.

Selection of Amino Acid Protecting Groups and Resins

The success of SPPS for H-Gly-DL-His-DL-Arg-DL-Pro-NH2 is critically dependent on the appropriate choice of a solid support and a compatible set of protecting groups. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. scispace.com

Resins for C-Terminal Amides: Since the target peptide has a C-terminal amide (-NH2), a specialized resin that yields an amide upon cleavage is required. Common choices compatible with Fmoc chemistry include Rink Amide, Sieber, and PAL resins. peptide.comfluorochem.co.ukiris-biotech.denih.gov These resins are designed to be cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), to release the peptide as a C-terminal amide. iris-biotech.deresearchgate.net

Table 1: Common Resins for Solid-Phase Synthesis of Peptide Amides

| Resin Name | Linker Type | Typical Cleavage Condition | Key Features |

| Rink Amide Resin | Knorr/Rink Linker | 10-95% TFA in DCM iris-biotech.de | Widely used for Fmoc-SPPS of peptide amides; higher acid concentrations can cleave the linker from the polystyrene matrix. fluorochem.co.ukiris-biotech.de |

| Sieber Amide Resin | Xanthenyl Linker | 1-2% TFA in DCM iris-biotech.de | Highly acid-labile, allowing for the synthesis of protected peptide amides; less sterically hindered than Rink resin. peptide.comiris-biotech.de |

| PAL Resin | Peptide Amide Linker | 95% TFA nih.gov | Acid-labile resin compatible with Fmoc synthesis for generating C-terminal primary amides. nih.gov |

| MBHA Resin | Methylbenzhydrylamine | HF or TFMSA | Primarily used for the Boc (tert-butyloxycarbonyl) synthetic strategy. peptide.com |

Amino Acid Protecting Groups: The side chains of certain amino acids are reactive and must be masked with protecting groups to prevent unwanted side reactions during synthesis. For the sequence this compound, the side chains of Histidine and Arginine require protection. core.ac.uk

Histidine (His): The imidazole (B134444) side chain of histidine is nucleophilic and can cause side reactions. core.ac.uk In Fmoc-SPPS, the most common protecting group is the trityl (Trt) group. It provides good protection and is cleaved by standard TFA cocktails. peptide.com Other groups like Mmt (4-methoxytrityl) or Mtt (4-methyltrityl) offer differential lability if selective deprotection is needed. peptide.com

Arginine (Arg): The strongly basic guanidinium (B1211019) group of arginine must be protected. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the most widely used for Fmoc-SPPS. peptide.com It is sufficiently stable during synthesis but is readily removed during the final TFA cleavage. It is generally preferred over the older Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group due to its increased lability, which can lead to higher yields, especially in peptides with multiple arginine residues. peptide.com Recent strategies have also explored the use of side-chain unprotected arginine in combination with specific coupling reagents like Oxyma Pure/TBEC to improve atom economy. rsc.orgrsc.org

Table 2: Selection of Side-Chain Protecting Groups for Fmoc-SPPS

| Amino Acid | Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| DL-Histidine | Trityl | Trt | ~90-95% TFA peptide.com | Standard, robust protection for the imidazole side chain. peptide.com |

| 4-Methoxytrityl | Mmt | Mildly acidic (e.g., 1% TFA) peptide.com | Hyper-labile group allowing for selective deprotection on-resin. | |

| DL-Arginine | Pentamethyldihydrobenzofuran-sulfonyl | Pbf | ~95% TFA peptide.com | Most common and labile group for Arg in Fmoc-SPPS; less prone to side reactions during cleavage than Pmc. peptide.com |

| Pentamethylchroman-sulfonyl | Pmc | ~95% TFA peptide.com | More stable than Pbf, requiring longer cleavage times. peptide.com |

Optimization of Amide Coupling Reagents and Reaction Conditions

The formation of the amide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the resin-bound peptide is the most critical step in SPPS. The carboxylic acid must be activated by a coupling reagent to facilitate the reaction. The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization, especially for sterically hindered or problematic sequences. omizzur.comwikipedia.org

Carbodiimide/Benzotriazole-based Reagents (e.g., HATU, HCTU, TBTU, HOBt, HOAt)

This class of reagents is widely used and highly effective. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov However, this intermediate can racemize or rearrange into an unreactive N-acylurea. To prevent this and enhance reactivity, additives based on benzotriazole (B28993) are used. bachem.com

HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, traps the O-acylisourea to form an active ester that is more stable and less prone to racemization. omizzur.combachem.com

HOAt (1-Hydroxy-7-azabenzotriazole): An analogue of HOBt, HOAt is a superior additive. The nitrogen atom at the 7-position accelerates the coupling reaction and further suppresses racemization. sigmaaldrich.comnih.gov

Uronium/Aminium Salts (HBTU, TBTU, HCTU, HATU): These reagents are pre-formed salts incorporating the benzotriazole moiety, offering convenience and high reactivity. omizzur.comresearchgate.net

HBTU/TBTU: Based on HOBt, these are robust and effective general-purpose coupling reagents. sigmaaldrich.com

HCTU: The 6-chloro-HOBt-based analogue is more reactive than HBTU. sigmaaldrich.comresearchgate.net

HATU: The HOAt-based analogue is one of the most efficient coupling reagents available, especially for difficult couplings involving sterically hindered amino acids. bachem.comnih.govresearchgate.net

Oxyma Pure and COMU Reagents

Concerns about the potentially explosive nature of HOBt and its derivatives led to the development of safer alternatives. bachem.combiosyn.com

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): An oxime-based additive that serves as an excellent, non-explosive replacement for HOBt and HOAt. biosyn.com It is highly acidic, which contributes to its effectiveness in forming reactive esters and suppressing racemization. nih.govacs.org Its performance is often comparable or superior to HOBt and close to that of HOAt. nih.govacs.org

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A uronium salt derived from Oxyma Pure. nih.gov It combines the safety profile of Oxyma with the high reactivity and solubility of uronium salts, making it an efficient and green alternative to reagents like HATU. bachem.combiosyn.comcsic.es

Table 3: Comparative Overview of Common Amide Coupling Reagents

| Class | Reagent (Acronym) | Additive Base | Key Characteristics |

| Carbodiimide | Diisopropylcarbodiimide (DIC) | HOBt, HOAt, Oxyma | Requires an additive to suppress racemization and improve efficiency. bachem.com |

| Uronium/Aminium | HBTU / TBTU | HOBt | Efficient and widely used general-purpose reagents. sigmaaldrich.com |

| HCTU | 6-Cl-HOBt | More reactive than HBTU, very efficient. sigmaaldrich.comresearchgate.net | |

| HATU | HOAt | Highly reactive, excellent for sterically hindered couplings. bachem.comnih.gov | |

| Phosphonium | PyBOP | HOBt | Efficient, does not cause guanidinylation side reaction. wikipedia.org |

| PyAOP | HOAt | More reactive than PyBOP, excellent for difficult sequences. iris-biotech.deluxembourg-bio.com | |

| PyClock | 6-Cl-HOBt | More efficient than PyBOP. luxembourg-bio.com | |

| Oxime-based | COMU | Oxyma | High coupling efficiency with an improved safety profile (non-explosive). bachem.combiosyn.com |

Strategies for Difficult Sequences and Aggregation Suppression

During SPPS of longer peptides, the growing chain can fold and form secondary structures on the resin, leading to intermolecular aggregation. sigmaaldrich.com This can prevent reagents from accessing the reactive N-terminus, resulting in incomplete or failed couplings and deprotections. sigmaaldrich.comnih.gov While the target peptide this compound is short, the principles of aggregation suppression are crucial for ensuring high purity.

Several strategies can mitigate aggregation: peptide.com

Disruptive Amino Acids: Proline is known as a "helix breaker" and can disrupt the formation of secondary structures. peptide.com The presence of Proline at the C-terminus of the target peptide is beneficial. Furthermore, the use of DL-amino acids inherently disrupts the regular hydrogen-bonding patterns required for stable secondary structures like β-sheets, thereby acting as a natural anti-aggregation strategy. scispace.com

Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help break up aggregates. sigmaaldrich.compeptide.com

Special Solvents: Using more polar solvents like N-methylpyrrolidone (NMP) or "magic mixtures" (e.g., DCM/DMF/NMP) can improve solvation of the peptide chain. nih.govpeptide.com

Elevated Temperature/Microwave: Performing couplings at higher temperatures or using microwave-assisted SPPS can accelerate reaction rates and disrupt aggregation. peptide.comchempep.com

Backbone Protection: For severely aggregating sequences, temporary protection of a backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or the use of pseudoproline dipeptides can be employed. peptide.comchempep.comnih.gov These strategies prevent the intermolecular hydrogen bonding that leads to aggregation. nih.gov

For the synthesis of this compound, the inherent structural disruption from the DL-amino acids and the C-terminal proline significantly reduces the risk of aggregation. However, optimizing coupling reagents (e.g., using HATU or COMU) and solvents remains a key factor in achieving a successful and high-purity synthesis.

Peptide Cleavage from Resin and Deprotection Techniques

The final stage of solid-phase peptide synthesis (SPPS) involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This process is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com The selection of the cleavage cocktail—a mixture of TFA and various scavengers—is critical and must be tailored to the amino acid composition of the peptide to prevent irreversible damage and side reactions. thermofisher.com

For a peptide containing arginine and histidine, specific challenges arise. The guanidinium group of arginine is typically protected by bulky groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), which can require extended reaction times for complete removal. thermofisher.com The imidazole ring of histidine is also susceptible to modification under acidic conditions. thermofisher.com Furthermore, other reactive amino acids, even if not present in this specific peptide, such as methionine, cysteine, and tryptophan, are prone to oxidation or alkylation by reactive carbocations generated during cleavage. peptide.comthermofisher.com Scavengers are added to the cleavage cocktail to capture these reactive species. wikipedia.org

A common approach involves treating the peptidyl-resin with a high concentration of TFA (e.g., 95%), with the remaining 5% composed of a mixture of scavengers. thermofisher.comsigmaaldrich.com The choice of scavengers depends on the specific protecting groups and amino acids present. For instance, triisopropylsilane (B1312306) (TIS) is an effective scavenger for trityl-based protecting groups and helps reduce byproducts. thermofisher.com

Table 1: Representative TFA-Based Cleavage Cocktails

| Reagent Cocktail | Composition (v/v/v) | Target Residues & Protecting Groups | Notes |

|---|---|---|---|

| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for most peptides. sigmaaldrich.com | Recommended for peptides with Arg(Pmc/Pbf), Tyr(tBu), Asp(OtBu), Glu(OtBu). |

| Reagent K | TFA / Phenol / H₂O / Thioanisole (B89551) / EDT | For peptides containing Trp(Boc). | Phenol and thioanisole act as scavengers to protect the indole (B1671886) ring of tryptophan. |

| Arg(Mtr) Deprotection | TFA / Thioanisole / EDT (90:5:5) | Specifically for the slow cleavage of the Arg(Mtr) group. | Requires longer cleavage times, often several hours. peptide.com |

| His Protection | TFA / TIS / H₂O (95:2.5:2.5) | Cys(Trt), His(Trt), Asn(Trt), Gln(Trt). thermofisher.com | The trityl cation released from these groups can cause a visible color change (yellow/orange) in the resin during cleavage. thermofisher.com |

This table is generated based on common laboratory practices and findings reported in the literature. thermofisher.comsigmaaldrich.compeptide.com

The cleavage process is typically carried out for 1-3 hours at room temperature. thermofisher.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, then isolated by centrifugation or filtration, and finally lyophilized to obtain the crude product. peptide.com

Solution-Phase Peptide Synthesis Approaches for Oligopeptides

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable methodology, particularly for the large-scale production of shorter peptides (oligopeptides). rsc.org In this approach, the coupling and deprotection reactions are carried out in a homogeneous solution, with the peptide being isolated and purified after each step. researchgate.netrsc.org

Solution-phase synthesis can proceed via two main strategies: stepwise synthesis, where single protected amino acids are added sequentially, or fragment condensation, where pre-synthesized peptide fragments are coupled together. The latter is often more efficient for longer peptides but carries a higher risk of racemization at the C-terminal amino acid of the activating fragment.

A significant advantage of solution-phase synthesis is the ability to characterize intermediates at each stage, ensuring the purity of the sequence being built. However, it is generally more labor-intensive and time-consuming than solid-phase methods due to the required purification after each coupling and deprotection cycle. advancedchemtech.com Recent advancements have focused on improving the efficiency and environmental footprint of LPPS, for example, through the use of greener solvents like propylene (B89431) carbonate, which has been successfully used for the synthesis of tetrapeptides. researchgate.netrsc.org

Stereochemical Control and Diastereoselectivity in DL-Amino Acid Incorporations

The synthesis of a peptide containing DL-amino acids, such as this compound, introduces a significant challenge in stereochemical control. The use of racemic (DL) starting materials will inherently lead to a mixture of diastereomers. The goal of the synthesis is not to produce a single stereoisomer but to ensure that the coupling process itself does not introduce additional, uncontrolled stereochemical scrambling (racemization) at the chiral centers.

Managing Racemization During Coupling Steps

Racemization is a major side reaction in peptide synthesis, where the stereochemical integrity of an amino acid's α-carbon is compromised. highfine.com This occurs primarily during the carboxyl group activation step required for amide bond formation. nih.govpeptide.com The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. mdpi.com

Several factors influence the extent of racemization:

Coupling Reagents: The choice of coupling reagent is paramount. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide) can lead to significant racemization if used alone. highfine.com

Additives: To suppress racemization, coupling reagents are almost always used with additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. highfine.com Commonly used additives include benzotriazole derivatives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), and more recently, oxime derivatives like OxymaPure. highfine.com HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization. highfine.com

Solvent and Base: The polarity of the solvent and the strength of the base used for neutralization can affect racemization rates. mdpi.com

Temperature: Lower reaction temperatures generally reduce the rate of racemization.

Table 2: Efficacy of Common Coupling Additives in Racemization Suppression

| Additive | Chemical Name | pKa | Racemization Suppression Efficacy |

|---|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | 4.60 | Moderate; historically the standard but often the most racemic. highfine.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | High; the nitrogen in the pyridine (B92270) ring enhances activity. highfine.com |

| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | 3.35 | High; the electron-withdrawing chlorine increases acidity. highfine.com |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate | - | High; considered an excellent, non-explosive alternative to HOBt/HOAt. highfine.com |

Data compiled from research findings on peptide bond formation. highfine.com

Impact of DL-Histidine, DL-Arginine, and DL-Proline on Synthetic Pathways

The specific amino acids in the peptide sequence each present unique synthetic challenges.

DL-Arginine: The primary challenge with arginine lies in its strongly basic and nucleophilic guanidinium side chain, which must be robustly protected throughout the synthesis. The bulky protecting groups required (e.g., Pmc, Pbf) can cause steric hindrance, potentially slowing down coupling reactions. Furthermore, arginine-containing peptides have a tendency to aggregate, which can hinder reaction efficiency in both solid-phase and solution-phase synthesis.

DL-Proline: Proline is unique due to its secondary amine being incorporated into a pyrrolidine (B122466) ring. mdpi.com This cyclic structure imparts significant conformational rigidity. wikipedia.org During synthesis, this can affect the kinetics of peptide bond formation, which is often slower with proline compared to other amino acids. wikipedia.org A key feature of proline-containing peptide bonds (X-Pro) is their propensity to exist as a mixture of cis and trans isomers, whereas most other peptide bonds are almost exclusively trans. wikipedia.org This isomerization is a slow process that can complicate purification and conformational analysis of the final peptide. The incorporation of DL-proline means that both enantiomers, each with these unique properties, will be present in the diastereomeric mixture, further diversifying the conformational landscape of the resulting peptides. medchemexpress.commedchemexpress.com

Sustainable and Green Chemistry Innovations in Peptide Synthesis

Traditional peptide synthesis, particularly SPPS, is associated with a significant environmental impact due to its heavy reliance on large volumes of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comresearchoutreach.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable synthetic protocols. rsc.orgoxfordglobal.com This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. biotage.com

Exploration of Greener Solvents (e.g., 2-MeTHF, γ-Valerolactone, Propylene Carbonate)

A primary focus of green peptide chemistry is the replacement of conventional solvents with more environmentally benign alternatives. acs.org An ideal green solvent should be effective for all stages of SPPS: it must adequately swell the resin, dissolve amino acid derivatives and reagents, and be compatible with both coupling and deprotection steps. nih.gov

2-Methyltetrahydrofuran (B130290) (2-MeTHF): Derived from renewable resources like biomass, 2-MeTHF has emerged as a promising green alternative to THF and DCM. nih.govacs.org Studies have shown that it can be used for all steps of SPPS, including coupling and Fmoc-deprotection. researchgate.net It has been found to be particularly effective when used with ChemMatrix® resin and can result in lower levels of racemization compared to DMF in certain model systems. biotage.comnih.gov

γ-Valerolactone (GVL): GVL is another biodegradable, biomass-derived solvent that has been explored for SPPS. nih.govtandfonline.com It has shown good performance in dissolving reagents and can be used for Fmoc removal. acs.org However, a significant drawback is its susceptibility to ring-opening when exposed to the basic conditions of Fmoc deprotection (e.g., piperidine), which can lead to the formation of capped peptide side products. nih.gov

Propylene Carbonate (PC): PC is a non-toxic, biodegradable polar aprotic solvent with a high boiling point. rsc.org It has been successfully demonstrated as a green replacement for both DCM and DMF in solution-phase and solid-phase peptide synthesis. researchgate.netrsc.orgrsc.org Importantly, studies have shown that using PC as a solvent does not lead to significant epimerization during coupling reactions and can produce peptides with purity comparable to those synthesized in DMF. researchgate.netrsc.org

Table 3: Comparison of Green Solvents for Peptide Synthesis

| Solvent | Source | Key Advantages | Key Disadvantages/Challenges |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable biomass acs.org | Low toxicity; effective for coupling and washing; can reduce racemization. biotage.comnih.gov | Fmoc deprotection can be less efficient than in DMF and may require optimization (e.g., elevated temperature). biotage.comresearchgate.net |

| γ-Valerolactone (GVL) | Renewable lignocellulosic biomass nih.gov | Biodegradable; non-toxic; performs well for Fmoc removal on various resins. nih.govacs.org | Unstable in the presence of bases like piperidine, leading to ring-opening and potential side reactions. nih.gov |

| Propylene Carbonate (PC) | Industrial synthesis | Non-toxic; high polarity; effective in both solid- and solution-phase synthesis; low racemization. researchgate.netrsc.org | May not provide adequate swelling for all types of resins, particularly standard polystyrene (PS) resins. researchgate.net |

| N,N-Dimethylformamide (DMF) (Conventional) | Petrochemical | Excellent resin swelling and reagent solubility; well-established protocols. rsc.org | Classified as a hazardous substance (reprotoxic); high environmental impact. researchoutreach.orgbiotage.com |

This table summarizes findings from multiple studies on green solvents in peptide synthesis. rsc.orgresearchgate.netresearchoutreach.orgbiotage.comnih.govnih.govacs.orgresearchgate.netacs.orgrsc.org

Atom Economy and Waste Reduction Strategies

The synthesis of peptides, including the target compound this compound, has historically been associated with low atom economy and significant waste generation. nih.gov Traditional methods, such as standard solid-phase peptide synthesis (SPPS), often employ large excesses of reagents and solvents, leading to a high process mass intensity (PMI), which is a measure of the total mass of materials used to produce a certain mass of product. nih.govuu.nl Consequently, a major focus of modern peptide chemistry is the development of more sustainable and environmentally friendly synthetic protocols that improve atom economy and minimize waste. oxfordglobal.com

Several advanced strategies are being implemented to address these challenges, ranging from the optimization of existing methods to the development of novel synthetic paradigms. These approaches aim to reduce the consumption of raw materials, decrease the generation of hazardous waste, and ultimately lower the environmental footprint of peptide production.

Innovations in Solid-Phase Peptide Synthesis (SPPS)

One key strategy is the implementation of in-situ Fmoc removal protocols . tandfonline.com In a traditional SPPS workflow, extensive solvent washing is required after both the coupling and deprotection steps. By eliminating the washing step after coupling, significant reductions in solvent consumption can be achieved. tandfonline.com For instance, an optimized protocol involving an extra 4-methylpiperidine (B120128) (4-MP) treatment for Fmoc removal and the addition of 1% OxymaPure to a reduced number of post-deprotection washes has been shown to save up to 60% of solvent. tandfonline.com

Microwave-assisted SPPS is another significant advancement. nih.gov Microwave irradiation directly heats the reaction mixture, leading to faster and more efficient coupling and deprotection steps. nih.gov This not only reduces reaction times but can also lead to cleaner reactions and consequently, less waste from purification.

Furthermore, the development of Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) represents a revolutionary approach by eliminating resin washing steps altogether. cem.com This is achieved through a combination of in-situ quenching of excess activated amino acids and controlled evaporation of the deprotection base, leading to a waste reduction of up to 95%. cem.com

The choice of coupling reagents also plays a crucial role in the atom economy of SPPS. While many common coupling reagents have poor atom economy, carbodiimide-promoted coupling methodologies are being favored in greener approaches due to a reduction in base-catalyzed side reactions. nih.govcem.com

Advances in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), the classical method for peptide synthesis, is experiencing a resurgence due to its potential for higher purity of intermediates and better scalability for large-scale production. bachem.combrieflands.com Modern LPPS approaches are being developed with a strong focus on green chemistry principles.

Membrane-Enhanced Peptide Synthesis (MEPS) combines the advantages of LPPS with organic solvent nanofiltration. nih.gov This technique uses a membrane to retain the growing peptide while allowing excess reagents and by-products to be washed away, drastically reducing solvent consumption compared to traditional SPPS. nih.gov For example, the use of a rotating bed reactor (RBR) in conjunction with MEPS has been shown to reduce solvent consumption by approximately 82%. nih.gov

Enzymatic and Chemoselective Ligation Strategies

Enzymatic peptide synthesis and chemoselective ligation methods offer highly specific and efficient ways to form peptide bonds under mild, often aqueous, conditions, which significantly improves atom economy and reduces waste. bachem.comacs.org

Chemo-enzymatic peptide synthesis (CEPS) employs enzymes, such as peptiligases, to ligate peptide fragments. bachem.com This method is highly regio- and stereoselective, often eliminating the need for side-chain protecting groups and reducing the formation of by-products. bachem.comroyalsocietypublishing.org The reactions are typically performed in aqueous buffers, minimizing the use of organic solvents. bachem.com

Solvent and Reagent Selection

A critical aspect of waste reduction is the careful selection of solvents and reagents. The peptide synthesis industry is actively seeking to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives. uu.nladvancedchemtech.com Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored to reduce the environmental impact. advancedchemtech.comthieme-connect.de

The use of unprotected amino acids in peptide synthesis represents an ideal green strategy, as it eliminates the steps and reagents required for the introduction and removal of protecting groups, thereby improving both step- and atom-economy. chemrxiv.org Recent research has shown promise in using ynamide coupling reagents to achieve this, successfully synthesizing various peptide active pharmaceutical ingredients. chemrxiv.org

Another innovative approach is the metal- and solvent-free synthesis of peptides via the regioselective C-N bond cleavage of lactams. This method boasts high atom economy as it avoids the need for condensation agents and produces no by-products, with reactions proceeding in high yields without racemization. nih.gov

The following tables summarize key data related to atom economy and waste reduction in peptide synthesis, which would be applicable to the synthesis of this compound.

Table 1: Comparison of Solvent Consumption in Different SPPS Strategies

| Synthetic Strategy | Key Feature | Approximate Solvent Reduction | Reference |

| In-situ Fmoc Removal | Elimination of washing step after coupling | Up to 60% | tandfonline.com |

| Membrane-Enhanced Peptide Synthesis (with RBR) | Use of membrane for purification | ~82% | nih.gov |

| Ultra-Efficient SPPS (UE-SPPS) | Elimination of all resin washing steps | Up to 95% | cem.com |

Table 2: Process Mass Intensity (PMI) of Different Synthesis Methods

| Synthesis Method | Typical PMI | Key Contributor to Waste | Reference |

| Small Molecule Drugs | 168 - 308 | Varies | uu.nl |

| Solid-Phase Peptide Synthesis (SPPS) | ~13,000 | Solvents (DMF, DCM), excess reagents | uu.nl |

Table 3: Greener Alternatives in Peptide Synthesis

| Component | Traditional | Greener Alternative(s) | Benefit | Reference |

| Solvents | DMF, DCM, NMP | 2-MeTHF, CPME, Water, Ethanol | Reduced toxicity and environmental impact | uu.nladvancedchemtech.com |

| Deprotection Reagent (Fmoc) | Piperidine | 4-methylpiperidine (4-MP) | Less hazardous, enables in-situ protocols | tandfonline.comadvancedchemtech.com |

| Coupling Strategy | Standard coupling reagents (e.g., HBTU) | Carbodiimides, Enzymatic ligation, Ynamides | Improved atom economy, reduced side reactions, use of unprotected amino acids | cem.combachem.comchemrxiv.org |

Comprehensive Analytical Characterization and Quantification of H Gly Dl His Dl Arg Dl Pro Nh2

Advanced Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating the target peptide from impurities and in resolving its stereoisomers. The combination of reversed-phase, chiral, and ion-pair HPLC provides a powerful toolkit for a complete purity and identity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of peptides, separating molecules based on their hydrophobicity. nih.govthermofisher.com The development of a robust RP-HPLC method for H-Gly-DL-His-DL-Arg-DL-Pro-NH2 involves the careful selection of a stationary phase, mobile phase composition, and gradient elution parameters.

Method Development:

A typical starting point for method development would involve a C18 column, as it provides excellent retention and resolution for a wide range of peptides. thermofisher.comacs.org Given the polar nature of the peptide, a mobile phase system consisting of an aqueous component (Solvent A) and an organic modifier (Solvent B), such as acetonitrile (B52724) (ACN), is appropriate. thermofisher.comacs.org The addition of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial for improving peak shape and resolution by masking the interactions of the peptide's charged residues with the silica (B1680970) support. acs.org

A linear gradient from a low to a high concentration of the organic modifier allows for the effective elution of the peptide and any impurities with varying hydrophobicities. acs.org For instance, a gradient of 5% to 70% ACN over 45 minutes could be an initial condition, which can then be optimized to improve resolution and reduce analysis time. acs.org The detection is typically performed using UV absorbance at 210-220 nm, where the peptide bond absorbs. sigmaaldrich.com

Validation Parameters:

Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines a potential set of RP-HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 5 µm, 300Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Due to the presence of DL-histidine, DL-arginine, and DL-proline, this compound is a mixture of diastereomers. Chiral HPLC is essential to separate these stereoisomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acids and peptides. sigmaaldrich.comsigmaaldrich.com

Methodology:

An Astec CHIROBIOTIC T2 column, which utilizes teicoplanin as the chiral selector, could be employed. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent like acetonitrile or methanol (B129727) and an acidic aqueous buffer. sigmaaldrich.comcsfarmacie.cz The separation mechanism on these CSPs is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and steric effects. sigmaaldrich.com It has been consistently observed that on macrocyclic glycopeptide CSPs, the D-enantiomer is more strongly retained than the corresponding L-enantiomer. sigmaaldrich.com

The elution order of the diastereomers would depend on the specific combination of L and D amino acids in each peptide molecule. A generic method could involve a mobile phase of acetonitrile and 0.1% formic acid. sigmaaldrich.com The temperature can also be a critical parameter to optimize selectivity. sigmaaldrich.com

A representative set of conditions for chiral HPLC analysis is presented below.

| Parameter | Condition |

| Column | CHIROBIOTIC T2, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 40% Acetonitrile / 60% 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Oligopeptide Analysis

Ion-pair high-performance liquid chromatography (IP-HPLC) is a valuable technique for the analysis of charged oligopeptides. acs.orgnih.gov This method enhances the retention of polar and ionic compounds on a reversed-phase column by adding an ion-pairing reagent to the mobile phase. nih.gov The ion-pairing reagent, which has a hydrophobic part and an ionic group, forms a neutral complex with the charged analyte, allowing it to be retained by the non-polar stationary phase.

Application to this compound:

For the analysis of this compound, which contains the basic residues histidine and arginine, an anionic ion-pairing reagent such as an alkyl sulfonate would be suitable. nih.gov For instance, sodium hexanesulfonate can be used in an acidic mobile phase. acs.org The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that influence retention and selectivity.

A study on glycine (B1666218) oligomers demonstrated the use of an aqueous solution of potassium dihydrogen phosphate (B84403) and sodium hexanesulfonate at pH 2.5 as the mobile phase for isocratic elution on a C18 column. acs.org For a more complex peptide like this compound, a gradient elution with an increasing concentration of an organic modifier would likely be necessary. researchgate.net

The following table provides a potential IP-HPLC method.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 50 mM KH2PO4, 7.2 mM Sodium Hexanesulfonate, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient |

Structural Elucidation via High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of the amino acid sequence and stereochemistry.

One-dimensional (1D) NMR spectra (¹H, ¹³C, and ¹⁵N) are the foundation of structural analysis. While complete assignment often requires 2D NMR experiments, 1D spectra provide valuable initial information. uzh.ch

¹H NMR: The proton NMR spectrum of a peptide is complex, with distinct regions for amide protons, alpha-protons, and side-chain protons. uzh.ch The chemical shifts of these protons are sensitive to their local environment, including the nature of adjacent amino acids and the peptide's conformation. researchgate.net For this compound, the aromatic protons of histidine will appear in the downfield region (around 7-8 ppm), while the aliphatic protons of arginine and proline will be in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the peptide. publish.csiro.auchemicalbook.com The carbonyl carbons resonate in the most downfield region (around 170-180 ppm), followed by the aromatic carbons of histidine. The alpha-carbons typically appear between 50 and 65 ppm. publish.csiro.au The chemical shifts of the proline carbons are particularly informative about the cis/trans conformation of the X-Pro peptide bond. nsf.gov

¹⁵N NMR: ¹⁵N NMR spectroscopy, often performed as a 2D ¹H-¹⁵N HSQC experiment, provides one signal for each nitrogen atom in the peptide backbone (except for proline) and in the side chains of histidine and arginine. nih.govnih.gov The chemical shifts of the backbone amide nitrogens are sensitive to hydrogen bonding and secondary structure. nih.gov The nitrogen atoms of the histidine imidazole (B134444) ring and the arginine guanidinium (B1211019) group will also have characteristic chemical shifts that can be pH-dependent. nih.govnih.gov

The following tables provide expected chemical shift ranges for the amino acid residues in this compound based on data from similar peptides and amino acids. bmrb.iohmdb.ca

Expected ¹H Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

| Amino Acid | Hα | Hβ | Hγ | Hδ | Other |

|---|---|---|---|---|---|

| Glycine | 3.8-4.0 | - | - | - | - |

| Histidine | 4.5-4.8 | 3.1-3.3 | - | - | Hε1: ~7.8, Hδ2: ~7.0 |

| Arginine | 4.2-4.4 | 1.8-2.0 | 1.6-1.8 | 3.1-3.3 | - |

| Proline | 4.3-4.5 | 1.9-2.2 | 1.9-2.2 | 3.5-3.8 | - |

Expected ¹³C Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

| Amino Acid | Cα | Cβ | Cγ | Cδ | C=O | Other |

|---|---|---|---|---|---|---|

| Glycine | 42-44 | - | - | - | 171-173 | - |

| Histidine | 53-55 | 28-30 | - | - | 172-174 | Cδ2: ~118, Cγ: ~135, Cε1: ~130 |

| Arginine | 54-56 | 29-31 | 25-27 | 41-43 | 173-175 | Cζ (guanidinium): ~157 |

| Proline | 60-62 | 30-32 | 25-27 | 47-49 | 174-176 | - |

Expected ¹⁵N Chemical Shift Ranges (ppm) Data is illustrative and can vary based on solvent, pH, and temperature.

| Amino Acid | Backbone NH | Side Chain NH |

|---|---|---|

| Glycine | 105-115 | - |

| Histidine | 118-122 | Nδ1, Nε2: 200-250 |

| Arginine | 120-124 | Nε, Nη: 70-90 |

| Proline | - | - |

2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of peptides in solution. For a tetrapeptide like this compound, a combination of several 2D NMR experiments is employed to establish connectivity and spatial relationships between atoms. uzh.ch The presence of DL-isomers of histidine, arginine, and proline results in a complex mixture of diastereomers. Each diastereomer will give rise to a unique set of NMR signals, leading to spectra with multiple overlapping peaks. While specific data for this exact diastereomeric mixture is not publicly available, the following sections describe how each 2D NMR technique would be applied to its all-L counterpart, with the understanding that the analysis of the DL-mixture would involve the deconvolution of multiple sets of corresponding signals.

A typical set of experiments for a peptide includes COSY, TOCSY, NOESY, HSQC, and HMBC. researchgate.net

Correlation Spectroscopy (COSY) : The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. uzh.ch For H-Gly-His-Arg-Pro-NH2, COSY spectra would reveal correlations between the amide proton (NH) and the alpha-proton (Hα) of each amino acid residue, as well as correlations between Hα and Hβ protons within each side chain. This is the first step in identifying the individual amino acid spin systems.

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations beyond directly coupled protons to all protons within a spin system. nih.gov For instance, a cross-peak between an amide proton and a delta-proton (Hδ) of proline would be visible, allowing for the complete assignment of all protons belonging to a single amino acid residue. chemrxiv.org This is particularly useful for distinguishing the spin systems of the different amino acids in the peptide. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. uzh.ch This provides crucial information for determining the peptide's conformation. Sequential assignment is achieved by observing NOEs between the Hα of one residue and the amide proton of the next (Hα(i) to HN(i+1)). For proline residues, which lack an amide proton, NOEs between the Hα of the preceding residue and the Hδ of proline (Hα(i) to Hδ(i+1)) are indicative of a trans peptide bond, while correlations to the proline Hα (Hα(i) to Hα(i+1)) suggest a cis conformation. chemrxiv.orgmeihonglab.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC spectrum correlates protons directly to the carbon atom they are attached to. researchgate.net This provides the chemical shift of each carbon atom in the peptide, aiding in the definitive assignment of the amino acid residues. For example, the unique chemical shifts of the Cα and Cβ carbons for each amino acid can be used for identification.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for linking amino acid residues by observing correlations between the Hα or NH protons of one residue and the carbonyl carbon (C=O) of the preceding residue.

Table 1: Representative ¹H NMR Chemical Shifts for a Gly-His-Arg-Pro Tetrapeptide

This table provides expected chemical shift ranges for the all-L isomer of the peptide in an aqueous solution. The presence of DL-isomers would result in multiple signals for each proton, reflecting the different chemical environments in each diastereomer.

| Amino Acid | Hα (ppm) | Hβ (ppm) | Other Side Chain Protons (ppm) |

| Gly | 3.8 - 4.0 | N/A | N/A |

| His | 4.5 - 4.8 | 3.1 - 3.3 | Hδ2: 7.0-7.2, Hε1: 8.0-8.2 |

| Arg | 4.2 - 4.4 | 1.8 - 2.0 | Hγ: 1.6-1.8, Hδ: 3.1-3.3 |

| Pro | 4.3 - 4.5 | 1.9 - 2.2 | Hγ: 2.0-2.3, Hδ: 3.5-3.7 |

Note: Data is representative and based on typical values for peptides in aqueous solution. uzh.chresearchgate.netwaters.com Actual values can vary based on pH, temperature, and solvent.

Mass Spectrometry (MS) for Molecular Mass and Sequence Confirmation

Mass spectrometry is a cornerstone of peptide analysis, providing rapid and accurate determination of molecular weight and sequence information. nih.gov For this compound, with a molecular formula of C₁₉H₃₂N₁₀O₄, the calculated monoisotopic molecular weight is 464.53 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of intact biomolecules from a liquid solution. chromatographyonline.com When analyzing this compound, the peptide would typically be dissolved in a solvent mixture such as water/acetonitrile with a small amount of acid (e.g., formic acid) to promote protonation. Due to the presence of basic residues (His and Arg) and the N-terminal amine, the peptide is expected to readily form multiply charged ions, primarily [M+H]⁺ and [M+2H]²⁺.

Table 2: Expected Ions in ESI-MS of this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₉H₃₃N₁₀O₄]⁺ | 465.54 |

| [M+2H]²⁺ | [C₁₉H₃₄N₁₀O₄]²⁺ | 233.27 |

| [M+Na]⁺ | [C₁₉H₃₂N₁₀O₄Na]⁺ | 487.52 |

Note: m/z values are for the monoisotopic masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another soft ionization technique widely used for peptide and protein analysis. researchgate.net The sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and irradiated with a laser. researchgate.net This process desorbs and ionizes the peptide, typically forming singly charged ions ([M+H]⁺). tamu.edu MALDI-TOF is excellent for rapidly confirming the molecular weight of the synthesized peptide and assessing its purity by detecting impurities and byproducts of the synthesis. tamu.eduosu.edu For this compound, the primary peak observed in a positive-ion MALDI-TOF spectrum would correspond to the [M+H]⁺ ion at m/z 465.54.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal the peptide's sequence. The fragmentation of peptides typically occurs at the amide bonds along the backbone, producing characteristic b- and y-type ions.

Table 3: Major Fragment Ions from CID of Gly-His-Arg-Pro ([M+H]⁺ at m/z 466)

| m/z | Relative Abundance (%) | Ion Type | Fragment |

| 421 | 55 | [M+H - COOH]⁺ | |

| 390 | 20 | [M+H - Arg side chain]⁺ | |

| 352 | 50 | b₃ | Gly-His-Arg |

| 195 | 85 | b₂ | Gly-His |

| 167 | 85 | a₂ | b₂ - CO |

| 70 | 100 | y₁ | Pro |

Source: Adapted from Loo, J. A., et al. (1991). Note that this data is for the carboxylated peptide; y-ions for the amidated peptide would have different m/z values. nih.gov

Quantitative Analytical Procedures

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for the quantification of peptides in complex mixtures due to its high selectivity and sensitivity. researchgate.net A typical LC-MS method for quantifying this compound would involve reversed-phase high-performance liquid chromatography (RP-HPLC) followed by detection with a tandem mass spectrometer.

A C18 column is commonly used for peptide separations. nih.gov The mobile phase typically consists of an aqueous component (A) and an organic component (B), both containing an ion-pairing agent like formic acid to improve peak shape and ionization efficiency. A gradient elution, where the percentage of the organic solvent is increased over time, is used to separate the peptide from impurities.

For quantification, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor-to-product ion transition is monitored for the target peptide and a stable isotope-labeled internal standard. This approach provides excellent specificity and allows for accurate quantification even at low concentrations.

Table 4: Hypothetical LC-MS Method Parameters for Quantification

| Parameter | Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 50% B over 5 minutes |

| Injection Volume | 5 µL |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | 465.5 → 70.1 (Precursor [M+H]⁺ → y₁ ion) |

| MRM Transition (Internal Std) | e.g., 471.5 → 76.1 (for a +6 Da labeled standard) |

Note: These parameters are representative and would require optimization for the specific application.

Amino Acid Analysis (AAA) for Composition Verification

Amino acid analysis (AAA) is a cornerstone technique for verifying the composition of synthetic peptides like this compound. nih.govnih.gov This method provides a quantitative assessment of the constituent amino acids, ensuring the final product aligns with its intended sequence. The process is fundamental for quality control in peptide synthesis, offering a reliable confirmation of peptide identity and purity. nih.govcreative-proteomics.com

The primary application of AAA in this context is to confirm the molar ratios of the amino acids present in the peptide. The analysis begins with the hydrolysis of the peptide into its individual amino acid components. tamu.edu This is typically achieved by treating the peptide with 6 M hydrochloric acid (HCl) at elevated temperatures (around 110°C) for a period of 20-24 hours, often in the gas phase to minimize contamination. nih.gov

Following hydrolysis, the resulting amino acid mixture is separated, detected, and quantified. High-performance liquid chromatography (HPLC) is a common method for separation. creative-proteomics.comtamu.edu The separated amino acids are then derivatized to facilitate their detection, often using reagents like phenyl isothiocyanate (PITC). creative-proteomics.com Detection is typically accomplished through UV or fluorescence detectors. tamu.edu

The data obtained from AAA allows for the calculation of the mole percent of each amino acid, which can then be compared to the theoretical composition based on the peptide's sequence. tamu.edu For this compound, the expected ratio of Glycine, Histidine, Arginine, and Proline is 1:1:1:1. It is important to note that this technique confirms the amino acid composition but does not provide information about the sequence or the stereochemistry (D or L forms) of the amino acids. shimadzu.com

Detailed Research Findings:

Amino acid analysis is considered a highly accurate method for determining the composition of synthetic peptides. nih.gov When performed on HPLC-purified peptides, it can achieve absolute recovery accuracies of better than 5%. nih.gov However, for crude samples, the presence of scavengers or incompletely cleaved protecting groups from the synthesis process can affect the accuracy of the results for some amino acids. nih.gov Despite these potential interferences, AAA remains a valuable tool for estimating the quantity of the synthetic product. nih.gov It is often used in conjunction with other analytical techniques like mass spectrometry to provide a comprehensive characterization of a synthetic peptide. nih.gov

Interactive Data Table: Expected Amino Acid Composition of this compound

| Amino Acid | Expected Molar Ratio | Expected Mole Percent |

| Glycine (Gly) | 1 | 25% |

| Histidine (His) | 1 | 25% |

| Arginine (Arg) | 1 | 25% |

| Proline (Pro) | 1 | 25% |

Spectrophotometric Methods (e.g., UV-Vis where applicable for chromophores)

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantification of proteins and peptides in solution. mabion.eu The method is based on the principle that molecules with specific chemical groups, known as chromophores, absorb light at characteristic wavelengths. mabion.eu For peptides, the primary absorbing species in the UV range are the peptide bonds themselves and the side chains of certain amino acids.

The peptide backbone exhibits strong absorbance in the deep UV region, typically around 190-220 nm. thermofisher.com This property can be harnessed for quantification, particularly for peptides that lack traditional aromatic chromophores. thermofisher.com

The aromatic amino acids—tryptophan, tyrosine, and phenylalanine—have side chains that absorb UV light, most notably around 280 nm. mabion.eu Histidine also contributes to UV absorbance, with a maximum around 210 nm. nih.govsielc.com The presence of the histidine residue in this compound makes UV-Vis spectrophotometry a viable method for its detection and quantification.

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). mabion.eu The molar extinction coefficient (ε) is a constant that is specific to the molecule at a particular wavelength.

Detailed Research Findings:

For peptides containing aromatic amino acids, measuring absorbance at 280 nm is a common and straightforward quantification method. mabion.eu However, for peptides lacking tryptophan and tyrosine, or for more sensitive measurements, absorbance at lower wavelengths, such as 205 nm, can be utilized. thermofisher.comnih.gov The absorbance at 205 nm is primarily due to the peptide bonds, but side chains of amino acids like histidine, arginine, and phenylalanine also contribute significantly at this wavelength. nih.gov

Challenges in UV-Vis analysis of peptides can arise from overlapping absorption features from different amino acids. thermofisher.com To overcome this, derivative spectroscopy can be employed to better resolve these overlapping bands and enhance the specificity of the analysis. thermofisher.com The choice of buffer is also crucial, as some components can interfere with absorbance measurements, especially below 230 nm. sielc.com For measurements in this region, low UV-transparent mobile phases like acetonitrile and water, with buffers such as phosphoric acid or sulfuric acid, are recommended. sielc.com

Interactive Data Table: UV Absorbance Characteristics of Relevant Amino Acids

| Amino Acid | Chromophore | Approximate Absorbance Maximum (nm) |

| Histidine (His) | Imidazole ring | ~210 sielc.com |

| Arginine (Arg) | Guanidinium group | Significant absorbance at 205 nm nih.gov |

| Peptide Bond | Amide group | ~190-220 thermofisher.com |

Conformational Analysis and Structural Dynamics of H Gly Dl His Dl Arg Dl Pro Nh2

Experimental Determination of Peptide Conformation

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. oup.comuoa.gr It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum provides a signature for different types of secondary structures. uoa.gr

For a peptide like H-Gly-DL-His-DL-Arg-DL-Pro-NH2, the interpretation of CD spectra is complex. The all-L enantiomer (H-Gly-L-His-L-Arg-L-Pro-NH2) in a random coil conformation would typically show a strong negative band near 200 nm. tulane.edu However, the presence of D-amino acids significantly alters the CD signal. Enantiomeric peptides (e.g., all-L vs. all-D) produce mirror-image CD spectra. plos.org Therefore, a racemic mixture of a peptide may result in a CD signal that is significantly attenuated or even nullified if the different stereoisomers adopt conformations that are mirror images of each other.

Studies on peptides containing both L- and D-amino acids have shown that CD can be used to quantify the enantiomeric ratio. oup.comnih.govroyalsocietypublishing.org For this compound, which is a mixture of multiple diastereomers, the CD spectrum would represent the population-weighted average of all chiral species. It is likely to be characteristic of a disordered or random coil state, reflecting the vast conformational space available to the heterogeneous mixture. tulane.edumdpi.com

Table 1: Typical Far-UV Circular Dichroism (CD) Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Random Coil | ~212 | ~198 |

| Polyproline II Helix | ~228 | ~206 |

Examination of Turn Structures Induced by Proline Residues

Proline residues are well-known conformational disruptors of α-helices and β-sheets but are key inducers of turn structures, particularly β-turns. nih.govrsc.org The cyclic structure of the proline side chain restricts the backbone dihedral angle φ to approximately -60°, predisposing the peptide chain to change direction. The sequence preceding the proline is critical, with specific motifs like Pro-Gly being common in certain types of β-turns. researchgate.net

In this compound, the Arg-Pro linkage is central to turn formation. The presence of both L-Pro and D-Pro in the mixture is a significant factor. While L-proline is common in various turn types, the incorporation of a D-proline residue can be a particularly potent inducer of specific turn conformations, such as type I' and type II' β-turns, and can stabilize β-hairpin structures. nih.govacs.org Studies on peptides with D-Pro-L-Pro sequences, for instance, have shown a high propensity to form β-hairpins. nih.gov

Computational Modeling and Simulation Approaches

Computational methods offer a powerful complement to experimental data, allowing for the exploration of peptide conformations at an atomic level of detail.

Molecular Dynamics (MD) Simulations for Conformational Ensembles

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems, providing insights into the conformational ensembles of flexible molecules like peptides. pnas.orgbiorxiv.org For a peptide containing proline, a key challenge in MD simulations is the high energy barrier for the cis/trans isomerization of the peptide bond preceding the proline residue, which occurs on a timescale often inaccessible to conventional simulations. rsc.org

Simulating this compound is particularly complex. An accurate simulation must consider all possible stereoisomers (2³ = 8 different combinations). Force fields used in MD simulations, such as AMBER, have parameters for D-amino acids, which are often identical to their L-counterparts with the chirality defined by the initial atom positions. researchgate.net However, studies have shown that simply mirroring L-amino acid rotamer libraries for D-amino acids may not be entirely accurate, as the conformational preferences can be influenced by the chirality of neighboring residues. nih.gov Therefore, specific rotamer libraries for D-amino acids in heterochiral peptides are needed for the highest accuracy. nih.gov MD simulations of this peptide would reveal a highly diverse conformational landscape, with each stereoisomer sampling a unique set of structures, including various turn types and more extended or random coil states. rsc.org

Homology Modeling and Structure Prediction of Peptide-Bound Systems

Homology modeling, or comparative modeling, predicts the structure of a molecule based on its similarity to a known template structure. ijpsjournal.comresearchgate.net This approach is particularly useful for modeling peptide-protein complexes.

The all-L enantiomer of the target peptide, H-Gly-L-His-L-Arg-L-Pro-NH2 (GHRP), is known to be a ligand for fibrinogen, where it mimics the "B" knob exposed after fibrinopeptide B is cleaved by thrombin. nih.govnih.govresearchgate.net The crystal structure of the fibrin (B1330869) fragment D in complex with GHRP has been solved (PDB ID: 1FZF), providing a high-resolution template. ebi.ac.uk Using this template, one could build a reliable model of the all-L peptide bound to its target.

Modeling the binding of the this compound mixture presents a significant challenge. Protein binding sites are chiral and typically exhibit high stereoselectivity. It is highly probable that the fibrinogen binding pocket would preferentially bind one specific stereoisomer, most likely the all-L form that mimics the natural ligand. nih.gov Homology models built with other stereoisomers (e.g., containing D-His, D-Arg, or D-Pro) would likely predict much weaker binding affinity or a complete lack of stable interaction due to steric clashes and the disruption of the required hydrogen bond network within the chiral pocket. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide a highly accurate description of molecular systems, focusing on their electronic structure. researchgate.netnih.gov These methods are computationally intensive and are typically applied to smaller systems or to refine specific aspects of structures obtained from methods like MD. mdpi.comspringernature.com

For this compound, QM calculations can be employed to:

Analyze Electronic Properties: Determine properties like charge distribution, molecular orbitals (HOMO/LUMO), and polarizability for each of the different stereoisomers. researchgate.netaustinpublishinggroup.com This can reveal how the stereochemistry at each chiral center influences the electronic nature of the peptide.

Refine Conformational Energies: Calculate the relative energies of different conformers (e.g., different turn types or cis/trans proline isomers) identified through MD simulations with high accuracy. acs.org

Investigate Intramolecular Interactions: Characterize the nature and strength of intramolecular hydrogen bonds that stabilize specific folded structures.

Model Reaction Barriers: Accurately compute the rotational energy barrier for cis-trans isomerization of both L-proline and D-proline containing peptide bonds.

By applying QM methods, researchers can gain a fundamental understanding of how the introduction of D-amino acids impacts the peptide's intrinsic electronic and energetic landscape, which ultimately governs its conformational preferences. nih.gov

Table 2: Overview of Computational Methods and Their Applications

| Method | Primary Application | Key Insights for this compound |

|---|---|---|

| Molecular Dynamics (MD) | Simulating atomic motion over time | Exploring the vast conformational ensemble of all stereoisomers; identifying preferred turn structures and proline pucker states. |

| Homology Modeling | Predicting 3D structure based on a template | Modeling the binding of the all-L form to fibrinogen; predicting stereoselectivity and reduced affinity of other isomers. |

| Quantum Mechanics (QM) | Calculating electronic structure and energies | Determining accurate conformational energies, electronic properties (charge, orbitals), and isomerization barriers for each stereoisomer. |

Computational Analysis of DL-Amino Acid Integration into Peptide Frameworks

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable tools for exploring the conformational energy landscape of peptides containing non-canonical residues like D-amino acids. nih.gov Since experimental structural data for a specific, non-natural peptide such as this compound is often unavailable, computational analysis provides critical insights into its probable structures and dynamics.

The process typically involves building an initial model of the peptide and simulating its movement over time in a virtual environment that includes explicit solvent molecules. acs.orgplos.org These simulations are governed by a force field, a set of parameters that defines the potential energy of the system based on the positions of its atoms. Standard force fields like AMBER and CHARMM have been parameterized to handle D-amino acids, allowing for the accurate simulation of mixed-chirality peptides. nih.gov

A primary tool for analyzing the results of these simulations is the Ramachandran plot, which visualizes the distribution of the backbone dihedral angles φ and ψ for each amino acid. su.se For D-amino acids, the allowed conformational regions on the Ramachandran plot are a mirror image of those for L-amino acids, reflected through the origin (φ=0, ψ=0). nih.govresearchgate.net This fundamental difference is a direct consequence of the inverted stereochemistry at the Cα atom.

| Conformation | Chirality | Typical φ (phi) Range | Typical ψ (psi) Range |

|---|---|---|---|

| Right-Handed α-Helix (αR) | L-Amino Acid | -100° to -30° | -80° to -5° |

| D-Amino Acid | +30° to +100° | +5° to +80° | |

| β-Sheet | L-Amino Acid | -180° to -50° | +80° to +180° |

| D-Amino Acid | +50° to +180° | -180° to -80° | |

| Left-Handed α-Helix (αL) | L-Amino Acid | +5° to +75° | +25° to +120° |

| D-Amino Acid | -75° to -5° | -120° to -25° |

The integration of DL-amino acids into a peptide framework has profound and predictable impacts on its secondary structure. Computational studies, corroborated by experimental findings, have established several key principles.

| Structural Element | Effect of D-Amino Acid Substitution | Research Finding Summary |

|---|---|---|

| α-Helix | Destabilizing | A single D-amino acid substitution significantly increases the free energy of helix formation, often breaking the helical structure by inducing a kink. frontiersin.org The destabilizing effect is dependent on the position and type of the amino acid. rsc.org |

| β-Sheet | Disruptive / Modulatory | In standard β-sheets, a D-amino acid can disrupt the hydrogen-bonding pattern. However, peptides with alternating L- and D-residues can form novel sheet-like structures, such as rippled β-sheets or α-sheets, which have different geometries from canonical β-sheets. nih.gov |

| β-Turn | Promoting | D-amino acids, especially when replacing a Glycine (B1666218) at a site requiring a positive φ angle (like in a type I' or II' turn), can stabilize β-turn conformations. nih.gov D-Proline is a particularly strong inducer of specific turn types. |

| Overall Structure | Increased Flexibility or Novel Folds | Random incorporation of D-amino acids often leads to more flexible, random-coil-like structures. rsc.org Conversely, designed sequences with specific L/D patterns can create highly stable, non-natural structures like nanotubes or β-helices. rsc.orgjst.go.jp |

For the specific peptide this compound, a computational analysis would likely predict a complex conformational equilibrium. MD simulations would be used to sample this landscape, identifying the most populated conformational states. The analysis would focus on:

The φ/ψ distribution for each residue to confirm the expected preferences (e.g., restricted φ for DL-Pro, broad distribution for Gly, and mirrored distributions for DL-His and DL-Arg).

The formation of transient or stable intramolecular hydrogen bonds, particularly those involving the charged side chains of His and Arg, and the peptide backbone.

The propensity to form specific β-turn types, likely influenced by the D-Pro and D-His/D-Arg residues.

Such computational studies provide a rational basis for understanding how the strategic placement of D-amino acids can be used to control peptide conformation, ultimately guiding the design of peptides with specific structural and functional attributes.

Investigation of Biological Activity and Molecular Mechanisms of this compound

Comprehensive searches of scientific literature and research databases did not yield specific information regarding the biological activity and molecular mechanisms of the compound this compound. Consequently, it is not possible to provide a detailed article on its enzyme modulation and inhibitory mechanisms as requested.

The investigation into the following areas revealed no data for this specific peptide:

Investigation of Biological Activity and Molecular Mechanisms of H Gly Dl His Dl Arg Dl Pro Nh2

Enzyme Modulation and Inhibitory Mechanisms

Matrix Metalloproteinase (MMP) Inhibition (e.g., Collagenase MMP1):No studies were found detailing the inhibition of Matrix Metalloproteinases, such as Collagenase MMP1, by H-Gly-DL-His-DL-Arg-DL-Pro-NH2.

Due to the absence of research findings on this compound, the requested article, including data tables and detailed research findings, cannot be generated.

HMG-CoA Reductase (HMGCR) Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the biosynthesis of cholesterol. Its inhibition is a key mechanism for managing hypercholesterolemia. The most well-known inhibitors of this enzyme are statins, which act as competitive inhibitors of the HMG-CoA substrate. portlandpress.comcancer.gov While there is no direct evidence of HMGCR inhibition by this compound, research into food-derived and synthetic peptides has demonstrated that specific amino acid sequences can inhibit HMGCR activity, often through a competitive mechanism similar to statins. nih.govsciopen.com

The mechanism often involves the peptide mimicking the interactions of statins within the enzyme's active site, particularly through hydrogen bonding and hydrophobic interactions. nih.gov The binding of an inhibitory peptide can induce conformational changes in the enzyme, leading to a loss of activity. nih.gov Given that this compound contains both hydrophobic (Pro) and charged (His, Arg) residues, its potential to interact with the HMGCR active site could be an area for future investigation.

| Peptide Sequence | Source/Type | Inhibition Type | Potency (IC50 / Ki) | Reference |

| YVAE | Designed (Statin-based) | Competitive | Ki: 15.2 µM | nih.gov |

| SFGYVAE | Designed (Soy-peptide based) | Competitive | Ki: 12 nM | nih.gov |

| GFPDGG | Designed (Soy-peptide based) | Competitive | IC50: 1.5 µM | nih.gov |

| LPYP | Soy Protein Isolate | Competitive | IC50: 484 µM | nih.gov |

| Ile-Ala-Phe (IAF) | Cowpea β-vignin derived | Competitive (in silico) | 69% inhibition (in vitro) | nih.gov |

| Gln-Gly-Phe (QGF) | Cowpea β-vignin derived | Competitive (in silico) | 77% inhibition (in vitro) | nih.gov |

| Gln-Asp-Phe (QDF) | Cowpea β-vignin derived | Competitive (in silico) | 78% inhibition (in vitro) | nih.gov |

Receptor Binding and Signaling Pathway Modulation

The interaction of peptides with G protein-coupled receptors (GPCRs) is fundamental to many physiological processes. The binding specificity and affinity are dictated by the peptide's primary sequence and three-dimensional structure. For a peptide like this compound, each amino acid residue contributes unique properties that would influence receptor interaction.

Arginine (Arg): As a positively charged amino acid, arginine is crucial for forming strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., Aspartate, Glutamate) in a receptor's binding pocket.

Histidine (His): The imidazole (B134444) side chain of histidine can be protonated or neutral at physiological pH, allowing it to act as both a hydrogen bond donor and acceptor. This versatility enables it to participate in complex interaction networks within a binding site.

Proline (Pro): The cyclic structure of proline imposes significant conformational constraints on the peptide backbone, often inducing turns. nih.gov This rigidity can be critical for orienting the other amino acid side chains correctly for optimal receptor binding and can pre-organize the peptide into a bioactive conformation.

Glycine (B1666218) (Gly): As the smallest amino acid with no side chain, glycine provides maximal conformational flexibility to the peptide backbone, which can allow the peptide to adapt its shape to fit the receptor binding pocket.

Highly conserved polar amino acids within the transmembrane helices of GPCRs are often critical for receptor stability, activation, and directing signaling specificity. acs.org The binding of a ligand like this compound would likely involve a combination of these interactions to achieve stable and specific binding.